REACTION_CXSMILES
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[CH2:1]([C:3]1[C:8]([C:9]#[C:10][Si](C)(C)C)=[CH:7][N:6]=[C:5]([NH2:15])[CH:4]=1)[CH3:2].C([O-])([O-])=O.[K+].[K+]>CO>[CH2:1]([C:3]1[C:8]([C:9]#[CH:10])=[CH:7][N:6]=[C:5]([NH2:15])[CH:4]=1)[CH3:2] |f:1.2.3|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product is purified by chromatography on silica gel using a DCM/MeOH gradient
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Name
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|
Type
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product
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Smiles
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C(C)C1=CC(=NC=C1C#C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |